

Unveiling the Hues of Chromium(III) Bromide Hexahydrate: A Technical Guide

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Compound of Interest

Compound Name: *Chromium(III) bromide hexahydrate*

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This in-depth technical guide explores the appearance, color, and physicochemical properties of **chromium(III) bromide hexahydrate** crystals. This compound, with the general formula $\text{CrBr}_3 \cdot 6\text{H}_2\text{O}$, is a fascinating example of isomerism in coordination chemistry, presenting itself in two distinct, vibrant forms: the violet hexaaquachromium(III) bromide and the green trans-dibromotetraaquachromium(III) bromide dihydrate. Understanding the distinct characteristics of these isomers is crucial for their application in various fields, including catalysis and as precursors in the synthesis of other chromium compounds.

Isomeric Forms and Their Distinctive Appearance

Chromium(III) bromide hexahydrate primarily exists as two coordination isomers, which differ in the arrangement of bromide ions and water molecules within the coordination sphere of the central chromium ion. This variation in coordination gives rise to their different colors and crystalline properties.^{[1][2][3]}

- Hexaaquachromium(III) bromide, $[\text{Cr}(\text{H}_2\text{O})_6]\text{Br}_3$: This isomer presents as violet, deliquescent crystals.^{[1][2][3]} In this form, all six coordination sites around the chromium(III) ion are occupied by water molecules, forming the complex cation $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$. The bromide ions act as counter-ions outside the coordination sphere.

- trans-Dibromotetraaquachromium(III) bromide dihydrate, $[\text{CrBr}_2(\text{H}_2\text{O})_4]\text{Br} \cdot 2\text{H}_2\text{O}$: This isomer is characterized by its green, deliquescent crystals.^{[1][2][3]} Here, two bromide ions and four water molecules are directly bonded to the chromium(III) ion in a trans configuration, forming the complex cation $[\text{CrBr}_2(\text{H}_2\text{O})_4]^+$. One bromide ion and two water molecules of crystallization reside outside the coordination sphere.

The deliquescent nature of both isomers indicates their high affinity for moisture, readily absorbing it from the atmosphere to form a solution.

Physicochemical Properties

A summary of the key physicochemical properties of **chromium(III) bromide hexahydrate** is presented in the table below. It is important to note that some reported data may not distinguish between the two isomeric forms.

Property	Value	References
Molecular Formula	$\text{Br}_3\text{CrH}_{12}\text{O}_6$	^{[1][2]}
Molecular Weight	399.80 g/mol	^[1]
Melting Point	79 °C (lit.)	^{[1][4]}
Density	5.4 g/mL at 25 °C (lit.)	^{[1][4]}
Solubility	Soluble in water; Insoluble in alcohol and ether.	^{[1][2]}

Spectroscopic Characterization

The distinct colors of the two isomers arise from differences in their electronic absorption spectra in the visible region. The ligands surrounding the chromium(III) ion influence the splitting of its d-orbitals, leading to the absorption of different wavelengths of light.

While specific high-resolution spectra for both bromide hexahydrate isomers are not readily available in the searched literature, the general spectroscopic properties of hexaaquachromium(III) and related complexes can provide insight. The violet $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ ion

in aqueous solution typically exhibits two main absorption bands. The electronic transitions within the d-orbitals of the Cr^{3+} ion give rise to these characteristic colors.

For the green $\text{trans-[CrBr}_2(\text{H}_2\text{O})_4]^+$ ion, the replacement of two water ligands with bromide ions shifts the absorption bands, resulting in the observed green color. This is a common phenomenon in coordination chemistry, where the ligand field strength influences the color of the complex.

Infrared spectroscopy can be a valuable tool for distinguishing between the two isomers. The vibrational modes of the coordinated water molecules and the presence of lattice water in the green isomer would result in distinct IR spectra. A study on the infrared spectra of the analogous hexaaquachromium(III) chloride, $[\text{Cr}(\text{H}_2\text{O})_6]\text{Cl}_3$, provides a basis for understanding the vibrational modes of the coordinated water molecules.^[5]

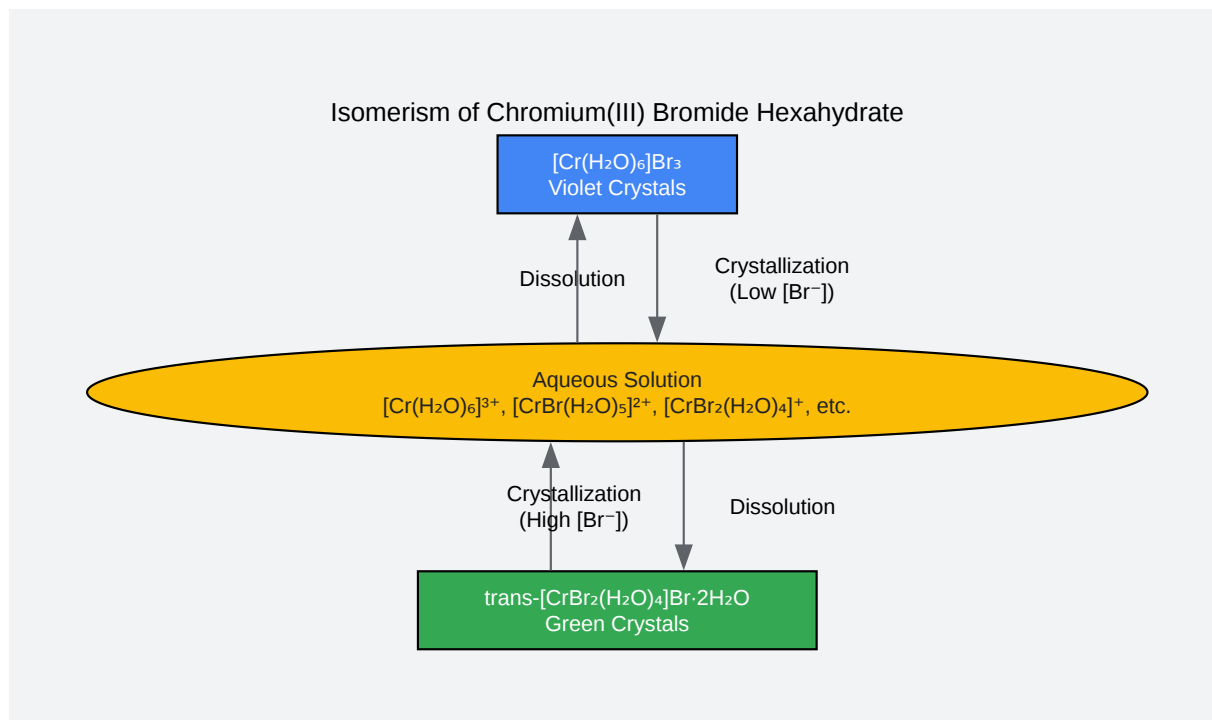
Experimental Protocols

Detailed experimental protocols for the selective synthesis of each isomer of **chromium(III) bromide hexahydrate** are not extensively documented in readily available literature. However, general principles of coordination chemistry synthesis can be applied. The formation of one isomer over the other is often influenced by reaction conditions such as temperature, concentration, and the presence of other coordinating or non-coordinating ions.

A general approach to synthesizing chromium(III) complexes often involves the reaction of a chromium(III) salt, such as chromium(III) chloride hexahydrate, with the desired ligands in a suitable solvent. For the preparation of other chromium(III) complexes, heating a mixture of $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ with ligands like acetylacetone and urea has been reported.^[6]

Logical Relationships in Isomerism

The relationship between the two isomers of **chromium(III) bromide hexahydrate** can be visualized as an equilibrium process influenced by the surrounding environment. In solution, there can be an interchange between the coordinated and uncoordinated ligands.



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Caption: Isomerization of **chromium(III) bromide hexahydrate** in solution.

This diagram illustrates that both the violet and green isomers dissolve in water to form a solution containing various aquated and bromo-aquated chromium(III) species. The equilibrium between these species in solution dictates which isomer will crystallize out under specific conditions, with bromide ion concentration being a key factor.

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